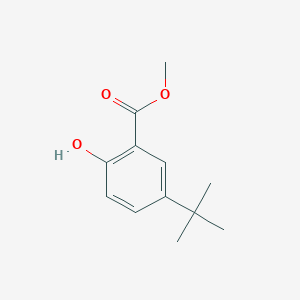

Methyl 5-tert-butyl-2-hydroxybenzoate

Description

Compound Classification and Structural Context within Hydroxybenzoic Acid Derivatives

Methyl 5-tert-butyl-2-hydroxybenzoate belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. iarc.fr This classification includes compounds that contain a hydroxybenzoic acid moiety, which consists of a benzene (B151609) ring substituted with at least one hydroxyl (-OH) group and one carboxyl (-COOH) group. iarc.fr More broadly, these compounds are a subset of phenolic acids, which are characterized by a benzene ring linked to a carboxyl group. mdpi.com Phenolic acids are typically divided into two main categories based on their carbon skeleton: derivatives of benzoic acid (C6-C1) and derivatives of cinnamic acid (C6-C3). mdpi.com

Structurally, this compound is the methyl ester of 5-tert-butyl-2-hydroxybenzoic acid. Its core is a benzene ring with three key substituents that dictate its chemical properties:

A hydroxyl group at the 2-position (ortho position relative to the ester). This feature makes it a derivative of 2-hydroxybenzoic acid, commonly known as salicylic (B10762653) acid. wikipedia.org

A methyl ester group (-COOCH₃) at the 1-position.

A tert-butyl group [-C(CH₃)₃] at the 5-position (para position relative to the hydroxyl group).

The most influential of these features is the large tert-butyl group. This bulky substituent creates significant steric hindrance, a phenomenon where the size of a functional group impedes chemical reactions at nearby sites on the molecule. fiveable.me This steric bulk physically obstructs the approach of reactants, thereby affecting the reactivity of the aromatic ring and the ester functional group. This "tert-butyl effect" is a well-known concept in organic chemistry, often used to provide kinetic stabilization to compounds. wikipedia.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H16O3 bloomtechz.com |

| Molecular Weight | 208.25 g/mol |

| Appearance | Colorless or light yellow transparent liquid or solid bloomtechz.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol and ether; slightly soluble in water bloomtechz.com |

| Stability | Stable at room temperature, but can oxidize and discolor with exposure to light and oxygen bloomtechz.com |

Academic Significance and Research Trajectories

The academic significance of this compound stems from its utility as a research compound, a building block in organic synthesis, and a model for studying steric and electronic effects in chemical reactions.

A primary area of research involving this compound is its synthesis, which is a classic example of esterification. The most common laboratory method is the acid-catalyzed esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol (B129727). This reaction provides a practical context for studying reaction mechanisms and optimization.

Another significant research trajectory is its potential application as a chelating agent. The presence of both a hydroxyl group and a carbonyl oxygen from the ester group allows it to act as a ligand, binding to metal ions. The attached tert-butyl group is of particular interest in this area, as its bulky and lipophilic nature can alter the solubility, stability, and steric environment of the resulting metal complexes. This modification of properties is a key focus in the development of novel catalysts and materials, such as zinc alkoxides used as initiators in ring-opening polymerization reactions.

Furthermore, the compound serves as an intermediate in the synthesis of more complex molecules. It has been explored for its potential use in creating industrial additives such as stabilizers and plasticizers for materials like plastics and rubber. bloomtechz.com Its antioxidant properties also make it a subject of academic investigation, as the phenolic hydroxyl group can inhibit the production of free radicals. bloomtechz.com

Structural elucidation of this compound and its derivatives is a fundamental aspect of academic research. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming its precise structure.

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H NMR | ~1.30 | Singlet, 9H (tert-butyl protons) |

| ~3.90 | Singlet, 3H (methyl ester protons) | |

| ~6.90 | Doublet, 1H (aromatic proton) | |

| ~7.30 | Doublet of doublets, 1H (aromatic proton) | |

| ~7.70 | Doublet, 1H (aromatic proton) | |

| ¹³C NMR | ~31.5 | tert-butyl methyl carbons |

| ~34.5 | tert-butyl quaternary carbon | |

| ~52.0 | Ester methyl carbon | |

| ~112.0 - 160.0 | Aromatic carbons (6 signals) | |

| ~170.0 | Ester carbonyl carbon |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-tert-butyl-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)8-5-6-10(13)9(7-8)11(14)15-4/h5-7,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDERNNBGPTTXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Sustainable Chemistry Approaches

Classical Esterification Routes

The most direct methods for synthesizing Methyl 5-tert-butyl-2-hydroxybenzoate involve the esterification of its corresponding carboxylic acid, 5-tert-butyl-2-hydroxybenzoic acid, with methanol (B129727).

The archetypal synthesis of this compound is the Fischer esterification, a well-established acid-catalyzed reaction. This process typically involves heating the parent carboxylic acid, 5-tert-butyl-2-hydroxybenzoic acid, in an excess of methanol with a strong acid catalyst. The reaction is reversible and driven towards the product ester by the large excess of the alcohol. ijcce.ac.ir

Commonly used homogeneous catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. patsnap.comrsc.org A typical laboratory protocol involves refluxing equimolar amounts of 5-tert-butyl-2-hydroxybenzoic acid and methanol in the presence of catalytic sulfuric acid at temperatures between 65–80°C for 8–12 hours. This method generally yields the crude ester with a purity of 75–85%.

To improve upon the limitations of homogeneous catalysis, such as catalyst corrosivity (B1173158) and difficult separation, solid acid catalysts have been implemented. google.com These heterogeneous catalysts, including silica (B1680970) gel and strongly acidic gel-type ion-exchange resins like sulfonated polystyrene, offer significant advantages. google.comresearchgate.net For instance, a continuous flow system using a packed-bed reactor with a sulfonated polystyrene resin catalyst can achieve 88–92% conversion at 80°C with a much shorter residence time of 30–60 minutes. This approach not only enhances efficiency but also allows for catalyst recycling and reduces operational costs. google.com

| Catalyst System | Typical Conditions | Conversion/Purity | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid (Homogeneous) | Reflux, 65–80°C, 8–12 hours | 75–85% Purity | Inexpensive, readily available | Corrosive, difficult to remove, generates waste | |

| Sulfonated Polystyrene Resin (Heterogeneous) | Continuous flow, 80°C, 30–60 min residence time | 88–92% Conversion | Recyclable, non-corrosive, suitable for continuous processes | Higher initial cost | google.com |

| Silica Gel (Solid Support) | Refluxing alcohol over a packed column | Comparable to conventional methods | Simplified work-up | Requires further optimization for maximal yields | researchgate.net |

To facilitate esterification under milder conditions or to overcome steric hindrance, the carboxylic acid group can be "activated." This involves converting the carboxylic acid into a more reactive derivative, which is then treated with the alcohol.

One common strategy involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid into its corresponding acyl chloride. nih.gov This highly electrophilic intermediate reacts readily with methanol, often at room temperature, to form the ester. This method is particularly useful for analogous compounds where direct esterification may be sluggish.

Another widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This protocol is known for its mild reaction conditions (typically room temperature) and its ability to suppress the formation of side products, leading to high yields even with sterically demanding substrates. organic-chemistry.org The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. orgsyn.org

Carbon Dioxide-Mediated Carboxylation and Subsequent Esterification

An alternative and high-yield synthetic route begins not with the pre-formed carboxylic acid, but with a simpler precursor, 4-tert-butylphenol (B1678320). This patented process involves two main steps: carboxylation followed by esterification. patsnap.com

In the first step, 4-tert-butylphenol undergoes a Kolbe-Schmitt-type reaction, where it is carboxylated using carbon dioxide (CO₂) under pressure (approximately 0.7 MPa). patsnap.com The reaction is conducted in a solvent such as N,N-dimethylformamide (DMF) and uses a phase-transfer catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to facilitate the formation of the 5-tert-butyl-2-hydroxybenzoic acid intermediate. patsnap.com

The subsequent esterification is then carried out in a "one-pot" fashion. patsnap.com After the carboxylation is complete, an alkylating agent such as methyl chloride is added to the reaction mixture. The esterification proceeds at around 70°C over 10 hours to yield this compound. This integrated process is highly efficient, with reported yields exceeding 90%, though it requires specialized equipment to handle high-pressure CO₂.

| Step | Reactants | Catalyst/Solvent | Conditions | Reference |

|---|---|---|---|---|

| Carboxylation | 4-tert-butylphenol, Carbon Dioxide (CO₂) | Tetrabutylammonium fluoride (TBAF) in N,N-dimethylformamide (DMF) | 0.7 MPa pressure | patsnap.com |

| Esterification | 5-tert-butyl-2-hydroxybenzoic acid intermediate, Methyl chloride | Hexadecane (co-solvent) | 70°C, 10 hours |

Advanced Synthetic Protocols for tert-Butyl Ester Analogues

The synthesis of structural analogues, particularly tert-butyl esters, requires different strategies due to the steric bulk of the tert-butanol (B103910). researchgate.net Unlike the methyl ester, direct acid-catalyzed esterification with tert-butanol is often inefficient and can lead to elimination byproducts. ijcce.ac.ir

Advanced methods for preparing tert-butyl esters often rely on carboxylic acid activation or specialized reagents. The Steglich esterification using DCC and DMAP is effective for reacting carboxylic acids with tert-butanol. orgsyn.orgorganic-chemistry.org Another approach involves reacting the carboxylic acid with tert-butyl acetoacetate, which serves as the tert-butyl source. researchgate.net

A particularly efficient reagent for this transformation is tert-butyl 2,2,2-trichloroacetimidate, which, in the presence of a catalytic amount of boron trifluoride etherate, provides a convenient route to tert-butyl esters from the corresponding carboxylic acids. researchgate.net For L-γ-methyleneglutamic acid amides, an esterification using tert-butyl acetate (B1210297) in the presence of perchloric acid has been successfully employed to produce the tert-butyl ester prodrugs. nih.gov

Beyond the ester group, advanced protocols also explore modifications to the aromatic ring. For medicinal chemistry applications where metabolic stability is a concern, the tert-butyl group on the phenyl ring can be replaced. nih.gov For example, a trifluoromethylcyclopropyl group has been used as a metabolically stable bioisostere for the tert-butyl group, demonstrating an advanced approach to analogue synthesis. nih.gov

Green Chemistry Principles and Optimization in Synthesis

The synthesis of this compound is increasingly being optimized according to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. skpharmteco.com

A key development is the shift from corrosive and non-recyclable liquid acid catalysts like sulfuric acid to solid, reusable catalysts. google.com The use of sulfonated polystyrene resins in continuous flow reactors exemplifies several green principles:

Catalysis: Solid catalysts are highly efficient and can be used in small quantities.

Waste Prevention: The catalysts are recyclable, with lifetimes reported to exceed 1,000 hours, which eliminates the waste associated with neutralizing and disposing of homogeneous acid catalysts.

Energy Efficiency: Continuous flow processes can be more energy-efficient than batch reactions and allow for better process control.

Safer Solvents and Auxiliaries: The use of solid catalysts can eliminate the need for excess solvent that would be required in traditional work-ups.

Furthermore, the CO₂-mediated synthesis route incorporates the principle of atom economy by utilizing carbon dioxide as a C1 building block. patsnap.com The practice of recovering the reaction solvent via distillation under reduced pressure, as described in the patent for this method, is another important green practice that minimizes solvent waste. patsnap.com These optimizations demonstrate a clear trend towards more sustainable and environmentally responsible chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In ¹H NMR spectroscopy of Methyl 5-tert-butyl-2-hydroxybenzoate, the hydrogen atoms (protons) are distributed across five distinct chemical environments. The integrated signal ratio of 9:3:1:1:1 corresponds directly to the number of protons in each unique group within the molecule. docbrown.info

The protons of the tert-butyl group typically appear as a sharp singlet due to the absence of adjacent protons for coupling. The methyl ester protons also present as a singlet for the same reason. The three protons on the aromatic ring are chemically non-equivalent and exhibit splitting patterns based on their coupling with neighboring protons. The proton ortho to the hydroxyl group (H-3) and the proton ortho to the tert-butyl group (H-6) often appear as doublets, while the proton situated between them (H-4) appears as a doublet of doublets. The phenolic hydroxyl proton often appears as a broad singlet.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~1.30 | Singlet | -C(CH₃)₃ |

| ~3.90 | Singlet | -OCH₃ |

| ~6.90 | Doublet | Aromatic H-3 |

| ~7.30 | Doublet of Doublets | Aromatic H-4 |

| ~7.70 | Doublet | Aromatic H-6 |

| ~10.8 | Singlet | Phenolic -OH |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. Data is representative.

The ¹³C NMR spectrum provides evidence for the eight distinct carbon environments in the this compound molecule, as indicated by eight unique chemical shifts. docbrown.info The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field (~170 ppm). docbrown.info The aromatic carbons have shifts between ~110 and ~160 ppm, with the carbon attached to the hydroxyl group (C-2) being the most deshielded among them. The carbons of the tert-butyl group and the methyl ester appear at the highest field. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~31.5 | -C(C H₃)₃ |

| ~34.0 | -C (CH₃)₃ |

| ~52.0 | -OC H₃ |

| ~112.0 | Aromatic C-1 |

| ~117.0 | Aromatic C-3 |

| ~128.0 | Aromatic C-6 |

| ~130.0 | Aromatic C-4 |

| ~142.0 | Aromatic C-5 |

| ~161.0 | Aromatic C-2 |

| ~170.0 | C =O |

Note: Assignments are based on typical chemical shift ranges and substituent effects. Exact values may vary.

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, cross-peaks would be expected between the adjacent aromatic protons: H-3 and H-4, and H-4 and H-6. This confirms their positions relative to one another on the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. sdsu.eduyoutube.com It would show a cross-peak between the tert-butyl protons and the methyl carbons of that group, the methyl ester protons and the ester's methyl carbon, and each aromatic proton with its corresponding aromatic carbon. researchgate.net This allows for the definitive assignment of each carbon that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. sdsu.edu Key expected correlations for this compound include:

The singlet from the tert-butyl protons correlating to the quaternary C(CH₃)₃ carbon, the aromatic C-5 to which it is attached, and the adjacent aromatic carbons C-4 and C-6.

The singlet from the methyl ester protons correlating to the carbonyl carbon (C=O).

The aromatic proton H-6 correlating to the carbonyl carbon, confirming the ortho-para relationship of the ester and tert-butyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups and provides characteristic fingerprints of the compound.

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3100-3300 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the ester group gives rise to a strong, sharp peak around 1680-1700 cm⁻¹. docbrown.info Aliphatic C-H stretching from the tert-butyl and methyl groups are observed around 2850-3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. nih.govdocbrown.info

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200 | O-H Stretch (broad) | Phenolic -OH |

| ~2960 | C-H Stretch | tert-butyl, -CH₃ |

| ~1680 | C=O Stretch | Ester |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester, Phenol (B47542) |

Source: Data compiled from typical infrared spectroscopy correlation tables and data for similar compounds. nih.govdocbrown.info

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The spectrum of this compound would be expected to show strong signals for the symmetric breathing vibrations of the aromatic ring. The C-C stretching within the tert-butyl group and the C=O stretch of the ester are also typically observable in the Raman spectrum. nih.gov

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic Ring |

| ~2950 | C-H Stretch | tert-butyl, -CH₃ |

| ~1670 | C=O Stretch | Ester |

| ~1600 | Ring Breathing | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

Note: Raman spectroscopy data is less commonly reported in general databases but is available for this compound. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₁₆O₃, the expected monoisotopic mass is 208.110 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The computed exact mass of this compound is 208.109944368 Da. nih.gov

While specific experimental mass spectra for this compound are not widely available in the public domain, the fragmentation pattern can be predicted based on the analysis of structurally similar compounds, such as methyl 2-hydroxybenzoate. docbrown.info The initial event in electron ionization (EI) mass spectrometry is the formation of the molecular ion, [M]⁺•, which for this compound would be observed at an m/z of approximately 208.

Key fragmentation pathways for salicylates often involve the functional groups. A prominent fragmentation pattern for aromatic tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. Therefore, a significant peak at m/z 193, corresponding to the [M-15]⁺ ion, is anticipated. Further fragmentation might involve the loss of methanol (B129727) (CH₃OH) from the molecular ion, leading to a peak at m/z 176. The cleavage of the ester group can also result in characteristic fragments. For instance, the loss of the methoxy (B1213986) group (•OCH₃) would generate a fragment at m/z 177.

A summary of expected key fragments in the mass spectrum of this compound is presented below.

| Fragment Ion | Proposed Structure | m/z (Expected) |

| [C₁₂H₁₆O₃]⁺• | Molecular Ion | 208 |

| [C₁₁H₁₃O₃]⁺ | [M - CH₃]⁺ | 193 |

| [C₁₁H₁₂O₂]⁺• | [M - CH₃OH]⁺• | 176 |

| [C₁₁H₁₃O₂]⁺ | [M - OCH₃]⁺ | 177 |

This table is based on theoretical fragmentation patterns and comparison with similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the key chromophore is the substituted benzene ring. The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups attached to the aromatic ring act as auxochromes and chromophores, respectively, influencing the energy of the π → π* transitions. The presence of the electron-donating hydroxyl group and the electron-withdrawing methoxycarbonyl group, along with the alkyl substitution, affects the position and intensity of the absorption bands.

| Electronic Transition | Associated Chromophore | Expected Wavelength Region (nm) |

| π → π* | Benzene Ring and C=O | 200 - 400 |

This table indicates the general types of electronic transitions expected for this class of aromatic esters.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

A search of the Cambridge Structural Database and other public repositories indicates that the crystal structure of this compound has not been experimentally determined and reported. Therefore, no specific data on its crystal system, space group, unit cell dimensions, or detailed intermolecular interactions are available.

| Parameter | Data |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Key Intermolecular Interactions | Expected to be dominated by O-H···O=C hydrogen bonding |

This table reflects the absence of experimental crystallographic data for this compound.

Chemical Reactivity and Mechanistic Investigations

Influence of the tert-Butyl Group on Steric Hindrance and Reactivity

The most significant structural feature influencing the reactivity of Methyl 5-tert-butyl-2-hydroxybenzoate is the large tert-butyl group at the 5-position of the benzene (B151609) ring. This group exerts considerable steric hindrance, a phenomenon where the size of a group impedes chemical reactions at adjacent or nearby positions. chegg.com This steric bulk physically obstructs the approach of reactants to certain sites on the molecule.

This hindrance has a pronounced effect on reactions involving the aromatic ring and the ester functional group. For instance, in electrophilic substitution reactions on the aromatic ring, the tert-butyl group can hinder attack at the ortho positions relative to itself. Similarly, the rate of nucleophilic attack on the carbonyl carbon of the ester group is reduced because the bulky substituent impedes the optimal trajectory for the incoming nucleophile. Consequently, reactions like ester hydrolysis often necessitate more forcing conditions or prolonged reaction times to achieve significant conversion.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. In this compound, the outcome of such reactions is governed by the directing and activating or deactivating effects of the existing substituents.

The substituents present are:

-OH (hydroxyl): A strongly activating, ortho, para-director.

-COOCH₃ (methyl ester): A deactivating, meta-director.

-C(CH₃)₃ (tert-butyl): A weakly activating, ortho, para-director.

The powerful activating and directing effect of the hydroxyl group at the 2-position is the dominant influence. It strongly directs incoming electrophiles to the positions ortho (position 6) and para (position 4) to itself. The tert-butyl group directs to position 3, while the deactivating ester group also directs to position 3. The competition between these directing effects, combined with steric factors, determines the final product distribution.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | 2 | Strongly Activating | Ortho, Para (to positions 4, 6) |

| -COOCH₃ | 1 | Deactivating | Meta (to position 3) |

| -C(CH₃)₃ | 5 | Weakly Activating | Ortho, Para (to position 3) |

Ester Hydrolysis Kinetics and Mechanisms

The cleavage of the ester bond in this compound can be achieved through hydrolysis, typically under acidic or basic conditions. The mechanism and rate of this reaction are influenced by the substituents on the aromatic ring.

Under basic conditions (saponification), the reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2). rsc.org A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of a methoxide (B1231860) ion (⁻OCH₃) to yield the carboxylate salt. The presence of electron-donating groups, such as the hydroxyl and tert-butyl groups, tends to decrease the rate of saponification by reducing the electrophilicity of the carbonyl carbon. Furthermore, the steric hindrance imparted by the tert-butyl group significantly slows the reaction by impeding the initial nucleophilic attack of the hydroxide ion. Consequently, the alkaline hydrolysis of this ester often requires prolonged reaction times or higher temperatures compared to less substituted benzoates. psu.edu

Acid-catalyzed hydrolysis proceeds by a related mechanism, starting with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. chegg.com This process is an equilibrium, and like the base-catalyzed reaction, its rate is influenced by the steric and electronic environment of the ester group.

Oxidation and Reduction Pathways

The functional groups of this compound allow for distinct oxidation and reduction reactions.

Oxidation: The phenolic hydroxyl group at the 2-position is susceptible to oxidation. Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium, can lead to the formation of quinone-type structures. This transformation involves the oxidation of the hydroxyl group and a disruption of the ring's aromaticity.

Reduction: The ester functional group can be readily reduced. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) results in the nucleophilic attack by hydride ions (H⁻), which cleaves the ester bond and reduces the carbonyl group to a primary alcohol. The product of this reaction is 5-tert-butyl-2-hydroxybenzyl alcohol.

Chelation and Coordination Chemistry with Metal Ions

Compounds containing the salicylate (B1505791) moiety are well-known for their ability to coordinate with metal ions. nih.goviosrjournals.orgacs.org Methyl salicylate, the parent compound of the title molecule, acts as a bidentate chelating agent, binding to metal centers through both the oxygen of the deprotonated phenolic hydroxyl group and the oxygen of the carbonyl group. rsc.org

It is well-established that methyl salicylate and its derivatives form stable complexes with a variety of metal ions, including zinc(II) and copper(II). rsc.orgacs.org In these complexes, the ligand forms a stable six-membered chelate ring with the metal ion. The formation of such complexes is a key aspect of the chemistry of salicylate-type molecules. nih.gov

This compound is expected to exhibit similar ligand properties. It can act as a chelating agent, with the tert-butyl group at the 5-position modifying the properties of the resulting metal complexes. This bulky, lipophilic group can influence the solubility, stability, and steric environment of the metal complexes, potentially altering their chemical and physical characteristics compared to complexes of unsubstituted methyl salicylate. For instance, novel zinc alkoxides supported by chelating methyl salicylate ligands have been synthesized and used as initiators in ring-opening polymerization reactions. rsc.org The introduction of a tert-butyl group could modulate the catalytic activity of such complexes.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-tert-butyl-2-hydroxybenzyl alcohol |

| Chromium trioxide |

| Copper(II) |

| Lithium aluminum hydride |

| This compound |

| Methyl salicylate |

| Nitric acid |

| Potassium permanganate |

Photochemical Transformations

The study of photochemical transformations of this compound is crucial, particularly given its structural similarity to compounds used in applications such as UV absorbers. While specific research on the photochemistry of this exact compound is not extensively detailed in the public domain, the behavior of related substituted phenols and salicylates under UV irradiation provides a framework for its expected photochemical pathways.

Exposure of phenolic compounds to UV radiation can initiate several transformation processes. A primary process is the homolytic cleavage of the phenolic O-H bond, leading to the formation of a phenoxyl radical. This highly reactive intermediate can then participate in various subsequent reactions, including dimerization or reaction with other molecules. For sterically hindered phenols, such as those with tert-butyl groups, the stability of the resulting phenoxyl radical is increased, which can influence the subsequent reaction pathways. acs.org

Electrochemical Properties and Redox Processes

The electrochemical behavior of this compound is primarily dictated by the phenolic hydroxyl group, which can undergo oxidation. Cyclic voltammetry (CV) is a key technique used to study these redox processes. mdpi.com For sterically hindered phenols, the electrochemical oxidation is typically an irreversible process. nih.govresearchgate.net

When subjected to an increasing positive potential in a cyclic voltammetry experiment, the phenolic group of this compound is expected to oxidize. This oxidation involves the transfer of an electron (and a proton) to form a phenoxyl radical. The potential at which this oxidation occurs (the oxidation potential, Eₚ) is a critical parameter that reflects the ease of removing an electron from the molecule. The bulky tert-butyl group on the ring influences this potential and the stability of the radical intermediate. nih.gov

Studies on various tert-butyl substituted phenols have shown that the oxidation potentials are influenced by the position and number of these bulky groups. nih.govnih.gov The irreversible nature of the oxidation peak in the voltammograms of these compounds suggests that the initially formed phenoxyl radical undergoes rapid subsequent chemical reactions, such as dimerization or further oxidation, rather than being reduced back to the phenol (B47542) on the reverse scan. nih.gov For instance, the electrochemical oxidation of some tert-butylated phenols has been shown to produce products like 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone. nih.gov The specific redox mechanism and products for this compound would depend on the experimental conditions, such as the solvent and electrolyte used. researchgate.netmdpi.com

Table 2: Typical Electrochemical Data for Related Hindered Phenols

| Compound Type | Technique | Key Observation | Typical Potential Range (vs. Ag/AgCl) | Reference |

|---|---|---|---|---|

| Sterically Hindered Phenols | Cyclic Voltammetry | Irreversible oxidation peak | +0.9 V to +1.3 V | researchgate.net |

| tert-Butyl Substituted Phenols | Cyclic Voltammetry | Irreversible oxidation of phenol/phenolate | Varies based on substitution | nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For Methyl 5-tert-butyl-2-hydroxybenzoate, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. nih.govnih.gov This process determines key structural parameters, including bond lengths, bond angles, and dihedral angles.

The calculations reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. The electrostatic potential map, derived from DFT, can identify electron-rich areas susceptible to electrophilic attack and electron-poor areas prone to nucleophilic attack. Furthermore, DFT is used to compute thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy. nih.gov These calculations help in predicting the stability and equilibrium of the molecule under various conditions. The computed vibrational frequencies from DFT calculations are instrumental in interpreting experimental infrared and Raman spectra. nih.govnih.gov

Ab Initio Methods in Structural and Energetic Analysis

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. High-level composite methods like G3MP2 and G4 are particularly valuable for achieving high accuracy in energetic calculations. researchgate.net For salicylates, a class of compounds that includes this compound, these methods have been successfully used to determine gas-phase enthalpies of formation with precision that rivals experimental measurements. researchgate.net

A key structural feature of this compound is the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester. Ab initio calculations are a powerful tool to quantify the strength of this interaction. researchgate.net By comparing the energies of different conformers (e.g., cis and trans isomers), researchers can isolate and calculate the energy of this hydrogen bond, which is crucial for understanding the compound's conformational preferences and chemical behavior. researchgate.net These methods provide benchmark data that can be used to validate less computationally expensive models like force fields for molecular dynamics. researchgate.net

Molecular Dynamics (MD) Simulations for Chemical Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can model its behavior in various environments, such as in aqueous solution or interacting with other molecules. researchgate.netrsc.org These simulations rely on force fields, like OPLS-AA (Optimized Potentials for Liquid Simulations), which define the potential energy of the system. researchgate.net

MD simulations can provide detailed information about the hydration shell of the molecule, revealing how water molecules are structured around the hydrophobic tert-butyl group and the hydrophilic hydroxyl and ester groups. researchgate.net Studies on the related molecule tert-butyl alcohol (TBA) show that such simulations can track the number of water molecules in the first hydration shell and analyze solute self-aggregation at different concentrations. researchgate.netrsc.org This information is vital for understanding the solubility and interaction dynamics of this compound in biological or industrial systems.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comresearchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net For large systems, the concept of frontier molecular orbitalets (FMOLs) can be used to localize these reactive regions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, which are sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl group and the aromatic ring, indicating the sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

| Descriptor | Formula | Typical Calculated Value | Interpretation |

| HOMO Energy | EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | ELUMO | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.7 eV | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV | Energy required to remove an electron. nih.gov |

| Electron Affinity (A) | -ELUMO | ~ 1.8 eV | Energy released when an electron is added. nih.gov |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | ~ 4.15 eV | The power to attract electrons. nih.gov |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | ~ 2.35 eV | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1/(2η) | ~ 0.21 eV-1 | The inverse of hardness, indicates higher reactivity. nih.gov |

| Electrophilicity Index (ω) | χ2/(2η) | ~ 3.66 eV | A measure of the electrophilic power of a molecule. nih.gov |

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These calculated shifts for this compound can be compared with experimental spectra to confirm its structure. The calculations can predict the chemical shifts for the aromatic protons, the bulky tert-butyl protons, and the methyl ester protons. nih.gov

IR Spectroscopy: DFT calculations can predict the harmonic vibrational frequencies of the molecule. nih.gov These frequencies correspond to the absorption bands seen in an Infrared (IR) spectrum. For this compound, this includes predicting the characteristic stretching frequencies for the O-H group (involved in an intramolecular hydrogen bond), the C=O of the ester, the C-O bonds, and the various C-H and aromatic C=C bonds. Comparing calculated and experimental spectra helps in making definitive vibrational assignments. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra, which are measured by UV-Vis spectroscopy. nih.govresearchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* transitions within the aromatic ring. researchgate.net

| Spectroscopic Parameter | Functional Group / Proton | Predicted Value (Computational) | Typical Experimental Range |

| ¹H NMR Chemical Shift (δ ppm) | -OH (hydroxyl) | ~ 10.5 - 11.5 ppm | 10.0 - 12.0 ppm |

| ¹H NMR Chemical Shift (δ ppm) | Ar-H (aromatic) | ~ 6.8 - 7.6 ppm | 6.5 - 8.0 ppm |

| ¹H NMR Chemical Shift (δ ppm) | -OCH₃ (ester) | ~ 3.8 - 4.0 ppm | 3.7 - 4.1 ppm |

| ¹H NMR Chemical Shift (δ ppm) | -C(CH₃)₃ (tert-butyl) | ~ 1.2 - 1.4 ppm | 1.2 - 1.5 ppm |

| IR Frequency (cm⁻¹) | O-H stretch (H-bonded) | ~ 3100 - 3200 cm⁻¹ | 3100 - 3300 cm⁻¹ |

| IR Frequency (cm⁻¹) | C=O stretch (ester) | ~ 1670 - 1690 cm⁻¹ | 1670 - 1700 cm⁻¹ |

| UV-Vis λmax (nm) | π → π* transition | ~ 290 - 310 nm | ~ 295 - 315 nm |

Applications in Advanced Materials Science and Organic Synthesis

Role as an Intermediate in Complex Organic Synthesis

Methyl 5-tert-butyl-2-hydroxybenzoate is a significant intermediate in the field of organic synthesis, utilized in the creation of more complex molecules, including those for the pharmaceutical and agrochemical industries. Its chemical structure allows it to undergo a variety of reactions, such as oxidation of the hydroxyl group, reduction of the ester, and electrophilic substitution on the aromatic ring, making it a versatile building block.

The synthesis of this compound itself illustrates its role as an intermediate product. A common industrial method involves the Kolbe-Schmitt reaction, where 4-tert-butylphenol (B1678320) is first carboxylated using carbon dioxide under pressure to form the carboxylic acid precursor, 5-tert-butyl-2-hydroxybenzoic acid. patsnap.com This acid is then esterified with methanol (B129727) to yield the final methyl ester product. A patented method highlights this process, achieving high yields by using tetrabutylammonium (B224687) fluoride (B91410) as a phase-transfer catalyst during the carboxylation step, followed by esterification. patsnap.com

The table below compares different synthesis routes, underscoring the process efficiency and the intermediate nature of the parent acid.

| Method | Catalyst | Temperature | Yield | Purity | Scalability |

| Acid-Catalyzed Esterification | H₂SO₄ | 65–80°C | 75–85% | >95% | Moderate |

| CO₂ Carboxylation & Esterification | TBAF | 70°C | 90–92% | 98% | High |

| Continuous Flow | Sulfonated Resins | 80°C | 88–92% | 99% | Industrial |

| Data derived from research on synthesis methods. |

Functionality in Polymer Stabilization

The molecular structure of this compound, specifically its hindered phenol (B47542) characteristics, makes it valuable for polymer stabilization. Hindered phenols are a well-established class of antioxidants used to protect polymers from degradation. The bulky tert-butyl group adjacent to the phenolic hydroxyl group sterically hinders the hydroxyl, making it an effective radical scavenger that can terminate the chain reactions involved in photo-oxidation. mpi.eu

Stabilizers are incorporated into polymers to prevent oxidation, chain fission, and cross-linking reactions that occur upon exposure to heat and ultraviolet light. mpi.eu While this compound itself can act as a stabilizer, it is also a precursor to more complex polymer-bound stabilizers. For instance, hindered phenols with appropriate functional groups can be chemically attached to polymers containing anhydride (B1165640) groups, creating a durable, non-leaching antioxidant system. google.com This process of binding the stabilizer to the polymer backbone is a key strategy for enhancing the long-term stability of materials. google.com

Development of UV-Absorbing Agents

This compound serves as a precursor in the development of ultraviolet (UV) absorbing agents. These agents are critical additives in materials like plastics and coatings to prevent degradation from UV radiation. mpi.eu UV absorbers function by absorbing harmful UV rays and dissipating the energy as heat, often through a mechanism of reversible intramolecular proton transfer. mpi.eu

The phenolic structure is essential for this function. Derivatives of this compound, such as certain benzotriazoles, are highly effective UV absorbers. researchgate.net For example, research on 2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-benzotriazole, a related structure, has shown that the bulky t-butyl group ortho to the hydroxyl group strengthens the intramolecular hydrogen bond between the hydroxyl and a nitrogen atom on the benzotriazole (B28993) ring. researchgate.net This enhanced hydrogen bond is directly linked to the molecule's high photostability, which is the defining characteristic of an effective UV absorber. researchgate.net

Integration into Liquid Crystal Materials

Based on the available research, there is limited specific information detailing the direct integration or application of this compound in the formulation of liquid crystal materials.

Design and Synthesis of Derivatives with Modified Chemical Properties

The foundational structure of this compound provides a platform for designing and synthesizing a wide array of derivatives with tailored properties for specific applications in materials science.

The synthesis of analogues with different substitution patterns on the aromatic ring allows for the fine-tuning of the molecule's properties. For example, an analogue identified as Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate introduces a methyl group at the 2-position and shifts the hydroxyl group to the 4-position. These structural changes are predicted to influence its chemical behavior; the new methyl group could increase steric hindrance, potentially reducing the rate of ester hydrolysis, while the repositioned hydroxyl group could alter the molecule's UV absorption maximum.

More complex derivatives, such as Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, involve linking two hindered phenol units together. nih.gov Such molecules are often used as high-performance antioxidants. The synthesis of these analogues typically starts with appropriately substituted phenols, following established reaction pathways to build more complex structures.

The relationship between the molecular structure of this compound and its derivatives and their function is a key area of study. The primary functional elements are the phenolic hydroxyl group and the bulky tert-butyl substituent.

Polymer Stabilization & UV Absorption : The combination of the hydroxyl group (the active site for radical scavenging and proton transfer) and the bulky tert-butyl group (which provides steric hindrance and enhances photostability) is crucial for both polymer stabilization and UV absorption applications. researchgate.net

Influence of Substituent Position : The specific placement of substituents has a significant impact on function. As seen in the analogue Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate, moving the hydroxyl group from the 2-position to the 4-position (para to the ester) would alter the intramolecular hydrogen bonding capabilities and change its UV absorption characteristics.

Steric Effects : In the context of UV absorbers like 2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-benzotriazole, placing the t-butyl group ortho to the hydroxyl group strengthens the intramolecular hydrogen bond, leading to a more stable and effective UV absorber. researchgate.net This demonstrates a clear structure-function relationship where steric bulk enhances performance.

The table below summarizes the properties of this compound and a key analogue.

| Compound | Key Structural Difference | Predicted Impact on Function |

| This compound | Reference compound | Functions as a polymer stabilizer and UV absorber precursor. |

| Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate | Adds a methyl group at the 2-position; hydroxyl group shifted to the 4-position. | Steric hindrance from the 2-methyl group may reduce ester hydrolysis; para-hydroxyl configuration could influence UV absorption maxima. |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Applications

While primarily recognized as a key synthetic intermediate for pharmaceuticals and agrochemicals, the inherent reactivity of Methyl 5-tert-butyl-2-hydroxybenzoate suggests its potential in catalytic processes. sigmaaldrich.com The phenolic hydroxyl group can engage in hydrogen bonding, a key interaction in many catalytic cycles. Future research is anticipated to explore the development of derivatives that can act as ligands for metal catalysts or as organocatalysts themselves. The bulky tert-butyl group can be exploited to create specific steric environments around a catalytic center, potentially leading to high selectivity in chemical transformations.

Advanced Material Design and Engineering Incorporating the Compound

The compound is already utilized for its properties in polymer stabilization and as a precursor for UV-absorbing agents. Research is now moving towards its direct incorporation into polymer backbones to create advanced materials with tailored properties. A significant area of development is in the creation of sustainable and degradable polymers. By incorporating salicylic (B10762653) acid moieties, derived from compounds like this compound, into commercial polymers such as polylactide (PLA), researchers aim to enhance hydrolytic degradability in various environments, including soil and seawater. umn.edu This approach addresses the growing concern over plastic pollution by designing plastics that are non-toxic, derived from renewable starting materials, and biodegradable. umn.edu Furthermore, it can be used as an additive in materials like plastics and rubber to improve performance and stability. bloomtechz.com

Table 1: Applications in Advanced Material Design

| Application Area | Function of this compound | Desired Outcome |

|---|---|---|

| Polymer Stabilization | Additive | Improves performance and stability of plastics and rubber. bloomtechz.com |

| UV Protection | Precursor to UV-absorbing agents | Protects materials from degradation by ultraviolet light. |

| Degradable Polymers | Monomer/Incorporated Moiety | Enhances hydrolytic degradability of polymers like PLA. umn.edu |

| Cosmetics | Raw Material | Improves antioxidant performance and moisturizing effects in products like sunscreens and lipsticks. bloomtechz.com |

Innovations in Green and Sustainable Synthetic Methodologies

Traditional synthesis of salicylates often involves multi-step processes with potentially hazardous reagents. researchgate.net The future of this compound synthesis lies in the development of "green chemistry" protocols that are more efficient and environmentally benign. preprints.orgipindexing.com A promising route involves the carboxylation of 4-tert-butylphenol (B1678320) with carbon dioxide (CO₂) under pressure, followed by esterification. One patented method utilizes a phase-transfer catalyst to facilitate the initial carboxylation, achieving yields over 90% while using a readily available greenhouse gas as a C1 source. Other green approaches focus on using microwave radiation or ultrasound to shorten reaction times and reduce energy consumption, as demonstrated in the synthesis of related salicylates. preprints.org The use of renewable starting materials, such as salicylic acid derived from wintergreen oil, also represents a key direction in sustainable production. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Acid-Catalyzed Esterification | 5-tert-butyl-2-hydroxybenzoic acid, Methanol (B129727), H₂SO₄, Reflux | Straightforward, well-established. | Use of strong acid, moderate purity (75-85%). |

| CO₂-Mediated Carboxylation & Esterification | 4-tert-butylphenol, CO₂, Phase-transfer catalyst, Methyl chloride | High yield (>90%), utilizes CO₂. | Requires specialized high-pressure equipment. |

| Green Chemistry Approaches (Projected) | Microwave/Ultrasound, Water as solvent | Reduced reaction times, lower energy use, eliminates toxic solvents. preprints.orgipindexing.com | Method optimization for this specific compound is needed. |

Deeper Mechanistic Elucidations for Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in novel applications. The interplay between the electron-donating hydroxyl group and the bulky, sterically hindering tert-butyl group significantly influences its reactivity, particularly in electrophilic aromatic substitution and ester hydrolysis. Future research will increasingly rely on computational modeling, such as Density Functional Theory (DFT), to predict reaction pathways by analyzing spatial electron density maps. These theoretical studies can elucidate how the tert-butyl group sterically blocks certain positions on the aromatic ring, directing incoming electrophiles and hindering nucleophilic attack on the ester group. Experimental studies, such as those investigating the β-methyl scission of related tert-butoxyl radicals, provide further insight into the stability and reactivity of the tert-butyl moiety under various reaction conditions. mdpi.com

Table 3: Mechanistic Insights and Investigative Tools

| Reaction Type | Influencing Factor | Research Tool | Finding/Prediction |

|---|---|---|---|

| Electrophilic Substitution | Steric hindrance from tert-butyl group. | Computational Modeling (DFT) | Predicts reaction pathways and yields by mapping electron density. |

| Ester Hydrolysis | Steric hindrance at the ester carbonyl. | Kinetic Studies | Requires prolonged reaction times for controlled hydrolysis. |

| Radical Reactions | Stability of tert-butyl radical/related species. | Experimental & Theoretical Studies | Iron catalysis can assist in the β-methyl scission of related t-BuO radicals. mdpi.com |

Q & A

How can Methyl 5-tert-butyl-2-hydroxybenzoate be synthesized and characterized in laboratory settings?

Basic Research Question

Methodological Answer:

The synthesis typically involves esterification of 5-tert-butyl-2-hydroxybenzoic acid using methanol under acidic catalysis. A reported method for analogous compounds (e.g., 5-tert-butyl-2-hydroxyisophthalic acid) employs refluxing with thionyl chloride to activate the carboxylic acid before methanol addition . Characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm ester formation and tert-butyl group integrity.

- HPLC analysis to verify purity (>95%, as per product specifications) .

- FTIR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, hydroxyl absorption at ~3200 cm⁻¹) .

What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Basic Research Question

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% as standard) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 223.2) .

- Differential Scanning Calorimetry (DSC): Assesses thermal stability and melting point consistency .

How do steric effects from the tert-butyl group influence the chemical reactivity of this compound in substitution reactions?

Advanced Research Question

Methodological Answer:

The bulky tert-butyl group at the 5-position creates steric hindrance, reducing electrophilic substitution at the 2-hydroxy position. For example:

- Nitration Reactions: The tert-butyl group directs incoming electrophiles to the para position of the hydroxyl group, but low yields may result due to steric blocking .

- Ester Hydrolysis: Controlled alkaline hydrolysis requires prolonged reaction times due to hindered nucleophilic attack on the ester carbonyl .

Computational modeling (e.g., DFT) can predict reaction pathways by analyzing spatial electron density maps .

What are the challenges in computational modeling of this compound's vibrational spectra, and how can they be addressed?

Advanced Research Question

Methodological Answer:

- Challenge 1: Overestimation of vibrational frequencies due to anharmonic effects. Solution: Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to match experimental FTIR/Raman data .

- Challenge 2: Accurate representation of tert-butyl group dynamics. Solution: Use hybrid functional/molecular mechanics (QM/MM) to model steric interactions .

- Validation: Compare computed spectra with experimental FTIR peaks (e.g., O-H bend at 1440 cm⁻¹) .

How does the presence of multiple hydroxyl groups in derivatives of this compound affect antioxidant activity?

Advanced Research Question

Methodological Answer:

Derivatives with additional hydroxyl groups (e.g., 5-tert-butyl-2,3-dihydroxybenzoate) exhibit enhanced antioxidant capacity due to:

- Radical Scavenging: Increased hydrogen donation from hydroxyl groups, quantified via DPPH assay (IC₅₀ values < 50 µM) .

- Metal Chelation: Adjacent hydroxyl groups enable coordination with transition metals (e.g., Fe³⁺), measured by UV-Vis titration .

Comparative studies with mono-hydroxyl analogs show a 2–3x increase in activity, validated via cyclic voltammetry (redox potential shifts) .

What strategies can be employed to resolve discrepancies in reported reaction yields for this compound derivatives?

Advanced Research Question

Methodological Answer:

- Controlled Reaction Conditions: Standardize solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. microwave-assisted synthesis) to minimize variability .

- Purification Optimization: Use preparative HPLC with gradient elution (acetonitrile/water) to isolate isomers or byproducts .

- Catalyst Screening: Test palladium vs. copper catalysts for cross-coupling reactions, monitoring yields via GC-MS .

What role does this compound play in catalytic systems, and how is its efficacy quantified?

Advanced Research Question

Methodological Answer:

- Ligand in Transition Metal Catalysis: The hydroxyl and ester groups can coordinate with metals (e.g., Ru or Pd) in asymmetric hydrogenation. Efficacy is measured by enantiomeric excess (ee) via chiral HPLC .

- Photocatalytic Applications: As a UV stabilizer, its performance is quantified by monitoring degradation rates of test substrates (e.g., methylene blue) under controlled irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.